molecular formula C9H17FN2O3 B2600401 Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate CAS No. 2408968-63-6

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate

Cat. No.: B2600401
CAS No.: 2408968-63-6
M. Wt: 220.244
InChI Key: NOQXIBWUUPDFBI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluoro substituent, and an aminooxymethyl (-CH₂-O-NH₂) side chain. This compound is of interest in medicinal chemistry and drug discovery due to the azetidine ring’s conformational rigidity and the reactive aminooxy group, which enables conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes) . Its molecular formula is C₉H₁₆FN₂O₃ (based on analogous compounds in ), with a molecular weight of approximately 204.24 g/mol (calculated from similar structures).

Properties

IUPAC Name

tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O3/c1-8(2,3)15-7(13)12-4-9(10,5-12)6-14-11/h4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXIBWUUPDFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CON)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe tert-butyl ester group is often introduced using tert-butyl alcohol in the presence of a suitable catalyst, such as boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as azides or amines.

Scientific Research Applications

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the aminooxymethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The following table highlights key structural differences and similarities among tert-butyl 3-substituted-3-fluoroazetidine-1-carboxylate derivatives:

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications
tert-Butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate -CH₂-O-NH₂ Not explicitly provided C₉H₁₆FN₂O₃ Reactive aminooxy group for bioconjugation
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate -CH₂-NH₂ 1083181-23-0 C₉H₁₇FN₂O₂ Amine group for amide bond formation
tert-Butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate -CH₂-NH-CH₃ 1408074-60-1 C₁₀H₁₉FN₂O₂ Secondary amine for enhanced lipophilicity
tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate -CH₂-Br 1374658-83-9 C₉H₁₅BrFNO₂ Bromine for nucleophilic substitution reactions
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate -CN 1788041-57-5 C₉H₁₃FN₂O₂ Cyano group for click chemistry or reduction

Key Observations :

  • Aminooxymethyl vs. Aminomethyl: The aminooxy group (-O-NH₂) offers unique reactivity toward carbonyl groups, enabling oxime ligation, whereas the aminomethyl (-CH₂-NH₂) group is more suited for amide or urea formation .
  • Halogen vs. Polar Groups: Bromomethyl and cyano substituents facilitate cross-coupling or nucleophilic substitution, while hydroxyl or carboxylic acid derivatives (e.g., 1-Boc-3-fluoroazetidine-3-carboxylic acid, CAS 1228581-12-1) enhance solubility for aqueous reactions .

Biological Activity

Structure

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate is characterized by the following structural features:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's unique properties.
  • Fluorine Atom : The presence of a fluorine atom enhances lipophilicity and biological activity.
  • Aminooxy Functional Group : This moiety is known for its ability to form stable linkages with biomolecules.

Molecular Formula

The molecular formula of this compound is C12H18FN2O3C_{12}H_{18}FN_{2}O_{3}.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and metabolic disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines, this compound showed significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

Study 2: Antimicrobial Activity

A separate study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a new antimicrobial agent.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antitumor ActivitySignificant inhibition in cancer cell linesVaried efficacy
Antimicrobial ActivityMIC of 32 µg/mL against S. aureusGenerally lower
Enzyme InteractionPotential enzyme inhibitorLess characterized

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